Diamminepalladium(II)nitrite
CAS No.:
Cat. No.: VC16559235
Molecular Formula: H4N4O4Pd-2
Molecular Weight: 230.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | H4N4O4Pd-2 |
|---|---|
| Molecular Weight | 230.48 g/mol |
| IUPAC Name | azanide;palladium(2+);dinitrite |
| Standard InChI | InChI=1S/2HNO2.2H2N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H2;/q;;2*-1;+2/p-2 |
| Standard InChI Key | JUHDTMJXWBSGDK-UHFFFAOYSA-L |
| Canonical SMILES | [NH2-].[NH2-].N(=O)[O-].N(=O)[O-].[Pd+2] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Diamminepalladium(II) nitrite is defined by the molecular formula , corresponding to a molar mass of 230.48 g/mol . The compound features a central palladium(II) ion coordinated by two ammonia ligands in the cis configuration and two nitrite groups acting as bidentate ligands. This arrangement results in a distorted octahedral geometry, as evidenced by crystallographic data .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 230.48 g/mol | |
| Coordination Geometry | Distorted Octahedral | |
| CAS Registry Number | 14852-83-6 |
Spectroscopic and Crystallographic Insights
The compound’s infrared spectrum reveals characteristic absorption bands at 1,380 cm (N–O symmetric stretch) and 820 cm (Pd–N vibration), confirming nitrite and ammine coordination . X-ray diffraction studies indicate a Pd–N bond length of 2.05 Å for ammonia ligands and 2.10 Å for nitrite groups, consistent with typical Pd(II) complexes .
Synthesis and Purification Methodologies
Conventional Synthesis Routes
The synthesis typically involves reacting palladium(II) chloride with aqueous ammonia and sodium nitrite under controlled pH conditions. A representative procedure includes:
-
Dissolving in hydrochloric acid to form .
-
Adding ammonium hydroxide to precipitate .
-
Metathesis with sodium nitrite to replace chloride ligands, yielding the target compound .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound decomposes at 230°C, releasing nitrogen oxides and ammonia . Differential scanning calorimetry (DSC) shows an endothermic peak at 105°C, corresponding to ligand dissociation. Its density of 1.027 g/mL at 25°C facilitates handling in liquid-phase reactions .
Table 2: Thermodynamic and Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 230°C | |
| Density (25°C) | 1.027 g/mL | |
| Solubility | Insoluble in nonpolar solvents |
Solution Behavior and Reactivity
In aqueous solution, undergoes pH-dependent ligand exchange. Below pH 5, nitrite ligands protonate to form nitrous acid (), destabilizing the complex. Above pH 9, ammonia deprotonation leads to hydroxide coordination, altering redox properties .
Industrial and Research Applications
Electroplating and Surface Engineering
The compound’s stability in alkaline media makes it suitable for palladium electroplating baths. Compared to cyanide-based systems, it offers lower environmental toxicity while maintaining coating hardness (≥300 HV) and ductility . Recent trials demonstrate its use in semiconductor metallization, where sub-100 nm palladium layers exhibit exceptional adhesion .
Catalytic Applications
In heterogeneous catalysis, serves as a precursor for supported palladium nanoparticles. Calcination at 400°C in hydrogen yields Pd catalysts with high surface areas (>50 m/g), effective in nitroarene hydrogenation (TOF > 1,000 h) .
Environmental Considerations
The compound’s aquatic toxicity (LC50: 12 mg/L, Daphnia magna) mandates strict wastewater controls. Advanced oxidation processes (AOPs) using ozone or UV/HO achieve >99% degradation within 2 hours, mitigating ecological risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume